molecular formula C24H20N2O3S B2509251 N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-3-phenoxybenzamide CAS No. 388623-05-0

N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-3-phenoxybenzamide

Cat. No.: B2509251
CAS No.: 388623-05-0
M. Wt: 416.5
InChI Key: SCJBOJMNBCGZEX-UHFFFAOYSA-N
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Description

N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-3-phenoxybenzamide is a useful research compound. Its molecular formula is C24H20N2O3S and its molecular weight is 416.5. The purity is usually 95%.
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Scientific Research Applications

Anticonvulsant and Sedative-Hypnotic Activity

Thiazole derivatives have been designed, synthesized, and evaluated for their potential as anticonvulsant agents. Compounds with essential functional groups for binding to benzodiazepine receptors and a 4-thiazolidinone ring, a known anticonvulsant pharmacophore, have shown considerable anticonvulsant activity. One such compound demonstrated significant sedative-hypnotic activity without impairing learning and memory, indicating the involvement of benzodiazepine receptors in its pharmacological properties (Faizi et al., 2017).

Antimicrobial Activity

Research on thiazole derivatives incorporating the thiazole ring has revealed their potential in antimicrobial applications. A series of synthesized compounds showed in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as inhibitory action against various fungal strains. This suggests that thiazole derivatives may provide valuable therapeutic interventions for microbial diseases (Desai et al., 2013).

Anticancer Activity

A series of substituted thiazol-2-yl phenyl benzamides were evaluated for their anticancer activity against several cancer cell lines, including breast, lung, colon, and ovarian cancers. The compounds exhibited moderate to excellent anticancer activity, with some derivatives showing higher activity than the reference drug, etoposide. This highlights the potential of thiazole derivatives as anticancer agents (Ravinaik et al., 2021).

Analgesic and Anti-inflammatory Effects

Studies on benzanilides, closely related to thiazole derivatives, have shown significant analgesic and anti-inflammatory effects. These compounds demonstrated inhibition of paw swelling and an analgesic effect stronger than aspirin in certain cases, suggesting their potential for pain and inflammation management (Oskay et al., 1989).

Molecular Imaging

Thiazole-containing compounds have also been explored for their use in molecular imaging, particularly in positron emission tomography (PET) imaging of brain receptors. The development of radiolabelled nonpeptide angiotensin II antagonists for AT1 receptor imaging exemplifies the utility of thiazole derivatives in this area (Hamill et al., 1996).

Mechanism of Action

Properties

IUPAC Name

N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-3-phenoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2O3S/c1-2-28-19-13-11-17(12-14-19)22-16-30-24(25-22)26-23(27)18-7-6-10-21(15-18)29-20-8-4-3-5-9-20/h3-16H,2H2,1H3,(H,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCJBOJMNBCGZEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC(=CC=C3)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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